2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate
Description
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that features both sulfonyl and carbamoyl functional groups
Properties
Molecular Formula |
C27H27NO7S |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 4-(2,5-dimethylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C27H27NO7S/c1-18-5-12-23(13-6-18)36(32,33)35-22-10-8-21(9-11-22)25(29)17-34-27(31)15-14-26(30)28-24-16-19(2)4-7-20(24)3/h4-13,16H,14-15,17H2,1-3H3,(H,28,30) |
InChI Key |
VCFPAOWGJWVXJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a COX-2 inhibitor.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another COX-2 inhibitor with similar anti-inflammatory properties.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.
Sulfonimidates: Compounds with similar sulfonyl functional groups used in various chemical applications.
Uniqueness
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE is unique due to its dual functional groups, which provide a combination of properties not found in simpler compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
